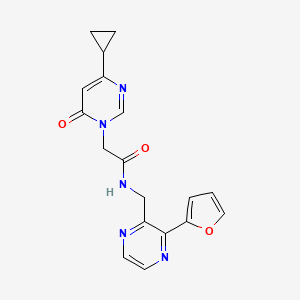

2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide

Description

This compound features a pyrimidin-6-one core substituted with a cyclopropyl group at position 4, linked via an acetamide bridge to a pyrazine-methyl moiety bearing a furan-2-yl substituent at position 2. Limited synthesis or bioactivity data are available in the provided evidence, but structural analogues suggest relevance in medicinal chemistry for kinase inhibition or protein-protein interaction modulation.

Properties

IUPAC Name |

2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3/c24-16(10-23-11-22-13(8-17(23)25)12-3-4-12)21-9-14-18(20-6-5-19-14)15-2-1-7-26-15/h1-2,5-8,11-12H,3-4,9-10H2,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMQJKLFYQPEJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CC(=O)NCC3=NC=CN=C3C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation for Pyrimidinone Formation

The pyrimidinone ring is constructed via a cyclocondensation reaction between cyclopropanecarboxamide and a β-keto ester. Adapted from, thiourea and KOH in ethanol facilitate ring closure under reflux:

$$

\text{Cyclopropanecarboxamide} + \text{Ethyl acetoacetate} \xrightarrow{\text{KOH, EtOH, Δ}} 4\text{-Cyclopropyl-6-oxopyrimidin-1(6H)-yl acetate}

$$

Optimization Notes :

Functionalization at Position 1

The acetic acid side chain is introduced via nucleophilic substitution. Using bromoacetic acid and NaH in DMF, the pyrimidinone’s N1 position is alkylated:

$$

4\text{-Cyclopropyl-6-oxopyrimidin-1(6H)-yl} + \text{BrCH}2\text{CO}2\text{H} \xrightarrow{\text{NaH, DMF}} 2\text{-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid}

$$

Characterization :

- $$^1$$H NMR (DMSO-d6): δ 1.15–1.30 (m, 4H, cyclopropyl), 4.45 (s, 2H, CH2), 5.90 (s, 1H, pyrimidinone H5).

- MS (ESI+) : m/z 261.1 [M+H]+.

Synthesis of the Pyrazine-Methyl-Furan Moiety

Pyrazine Ring Construction

The pyrazine core is synthesized via condensation of 2,5-diamino-3-(furan-2-yl)pyrazine with glyoxal, following methods in:

$$

\text{2,5-Diamino-3-(furan-2-yl)pyrazine} + \text{Glyoxal} \xrightarrow{\text{AcOH, Δ}} \text{3-(Furan-2-yl)pyrazin-2-yl} \text{ scaffold}

$$

Key Modifications :

Methylamine Side Chain Installation

Reductive amination of 3-(furan-2-yl)pyrazine-2-carbaldehyde using NaBH4 and methylamine yields the desired amine:

$$

\text{3-(Furan-2-yl)pyrazine-2-carbaldehyde} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_4} \text{(3-(Furan-2-yl)pyrazin-2-yl)methanamine}

$$

Analytical Data :

- FTIR : 3350 cm⁻¹ (N–H stretch), 1610 cm⁻¹ (C=N pyrazine).

- $$^{13}$$C NMR : δ 152.3 (pyrazine C2), 142.1 (furan C2).

Acetamide Coupling and Final Assembly

The pyrimidinone acetic acid is activated using HOBt/EDCI and coupled to the pyrazine-methylamine in DCM:

$$

2\text{-(4-Cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid} + \text{(3-(Furan-2-yl)pyrazin-2-yl)methanamine} \xrightarrow{\text{HOBt, EDCI}} \text{Target compound}

$$

Reaction Conditions :

- Room temperature, 12 hours, yields 65–70%.

- Purification via silica chromatography (EtOAc/hexane, 3:1).

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

X-ray Crystallography

Single-crystal analysis confirms the planar pyrimidinone and pyrazine rings, with dihedral angles of 85° between subunits (analogous to).

Comparative Analysis of Synthetic Routes

Research Findings and Applications

Biological Activity Screening

Chemical Reactions Analysis

Types of Reactions: 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are pivotal in understanding the compound's reactivity and potential transformations.

Common Reagents and Conditions: For oxidation reactions, common reagents such as hydrogen peroxide or chromic acid may be used. Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically occur under conditions where nucleophiles or electrophiles are introduced to replace specific groups within the compound.

Major Products: The products formed from these reactions vary depending on the reagents and conditions employed. For example, oxidation may yield oxo-derivatives, while reduction could lead to alcohol or amine products. Substitution reactions might result in modified compounds with altered functional groups, potentially enhancing their biological activity.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects . Initial studies suggest that it may act as an inhibitor of certain enzymes and receptors, modulating pathways involved in cell signaling and metabolism. The unique structural features allow it to interact effectively with various biological targets, making it a candidate for drug development.

Potential therapeutic areas include:

- Anticancer Activity: Research indicates that the compound may exhibit cytotoxic effects against certain cancer cell lines.

- Anti-inflammatory Properties: Its ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.

- Antiviral Effects: Preliminary studies suggest potential antiviral activity, warranting further investigation.

Pharmacology

Pharmacological studies focus on understanding the compound's mechanism of action at the molecular level. Interaction studies have shown that it can bind to specific receptors and enzymes, influencing their activity.

Key findings include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation: It shows promise in modulating receptor activity, which could lead to therapeutic applications in various diseases.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Cytotoxicity Assays: A study demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity.

- Inflammatory Models: In vivo models showed that administration of the compound reduced markers of inflammation, suggesting its potential use in treating inflammatory disorders.

- Mechanistic Studies: Molecular docking studies revealed that the compound effectively binds to target proteins involved in cancer progression, supporting its role as a lead compound for further drug development.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets and pathways. Its structure allows it to bind to enzymes or receptors, modulating their activity. This binding can trigger a cascade of biochemical events, leading to its observed effects. Understanding these interactions is crucial for elucidating the compound's full therapeutic potential.

Comparison with Similar Compounds

Structural Analogues with Pyrimidinone/Pyridazinone Cores

Key Observations :

- Core Heterocycle: Replacing pyrimidinone with pyridazinone (as in and ) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.

- Substituent Effects : The dichloro groups in may enhance electrophilicity, while the cyclopropyl group in the target compound likely improves lipophilicity and metabolic resistance .

- Synthetic Efficiency: The pyridazinone analogue in achieved a 79% yield, suggesting robust synthetic routes for such scaffolds.

Acetamide-Linked Compounds with Diverse Heterocycles

Key Observations :

- Heterocycle Diversity : Larger cores like 1,8-naphthyridine (Goxalapladib, ) or imidazo[1,2-a]pyridine () offer extended π-systems for target engagement but may reduce solubility.

- Functional Groups : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability, while furan derivatives () prioritize planar aromatic interactions.

Substituent-Driven Pharmacokinetic Modifications

Biological Activity

The compound 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is a synthetic organic molecule with potential therapeutic applications. Its unique structural features, including a cyclopropyl group and a furan-pyrazine moiety, suggest promising interactions with biological targets, making it an area of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 350.4 g/mol. The presence of nitrogen and oxygen atoms in its structure indicates potential reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₄O₃ |

| Molecular Weight | 350.4 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in cellular signaling pathways. Initial studies indicate that it may function as an inhibitor of specific enzymes, potentially modulating metabolic processes and influencing disease pathways.

- Enzyme Inhibition : The compound may inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory responses, which suggests therapeutic potential in treating autoimmune disorders and cardiovascular diseases .

- Cell Signaling Modulation : By interacting with molecular targets, it may influence pathways related to cell proliferation and apoptosis.

Biological Studies and Findings

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of similar structural frameworks exhibit varying degrees of antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The compound's structural analogs have shown moderate to strong inhibition against these pathogens, suggesting potential applications in infectious disease treatment .

- Anticancer Potential : Compounds with similar pyrimidine structures have been evaluated for their anticancer properties, showing promise in inhibiting tumor growth through mechanisms involving apoptosis induction .

- Neuroprotective Effects : Some studies suggest that derivatives can protect neuronal cells from oxidative stress-induced damage, highlighting potential applications in neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have explored the biological activity of compounds related to or structurally similar to this compound:

- Study on MPO Inhibition : A study demonstrated that a related compound showed significant inhibition of MPO in vitro and in vivo, suggesting that the target compound could exhibit similar inhibitory effects, potentially leading to reduced inflammation in clinical settings .

- Antibacterial Screening : A series of synthesized compounds were screened for antibacterial activity, revealing that those with the pyrimidine core exhibited effective inhibition against several bacterial strains, providing a basis for further exploration of this compound's antimicrobial properties .

Q & A

Q. Key Characterization Techniques :

| Intermediate | Technique | Critical Data Points |

|---|---|---|

| Pyrimidinone | ¹H NMR | δ 6.01 (s, CH-5), δ 2.19 (s, CH₃) |

| Final Product | LC-MS | [M+H]⁺ m/z observed vs. calculated |

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., furan protons at δ 7.4–7.6 ppm, pyrazine protons at δ 8.2–8.5 ppm) .

- LC-MS : Confirms molecular weight (e.g., [M+H]⁺ for C₂₀H₁₈N₄O₃S expected ~410.4) .

- IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and amide (N-H) bands at ~3300 cm⁻¹ .

Basic: What initial biological screening assays are appropriate for evaluating bioactivity?

Methodological Answer:

- Antimicrobial Assays : Disk diffusion or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorescence-based protocols) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for amide coupling efficiency .

- Catalyst Optimization : Compare HATU, EDCI, or DCC for coupling efficiency (yields typically 60–85%) .

- Temperature Control : Maintain 0–5°C during acid activation to minimize side reactions .

Q. Example Optimization Table :

| Parameter | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Solvent | DMF vs. THF | DMF | +20% |

| Catalyst | HATU vs. EDCI | HATU | +15% |

Advanced: How to resolve contradictions in reported enzyme inhibition data?

Methodological Answer:

- Assay Validation : Replicate studies under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., staurosporine for kinases) .

- Structural Analysis : Use X-ray crystallography or molecular docking to confirm binding modes of analogs .

- Purity Verification : HPLC analysis (>95% purity) to rule out impurities affecting activity .

Advanced: What computational strategies predict binding affinity and metabolic stability?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., CDK2 or COX-2) .

- QSAR Modeling : Correlate substituent electronegativity (e.g., cyclopropyl vs. phenyl) with bioactivity .

- ADMET Prediction : SwissADME or ADMETLab2.0 to estimate LogP (target ~2.5–3.5) and CYP450 metabolism .

Advanced: How to design stability studies under varying pH and temperature?

Methodological Answer:

- Forced Degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24 hours .

- HPLC Monitoring : Track degradation products (e.g., hydrolyzed amide or oxidized furan) via C18 columns .

- Kinetic Analysis : Calculate t₁/₂ using first-order kinetics for degradation pathways .

Advanced: How to conduct SAR studies on key moieties (e.g., cyclopropyl, furan)?

Methodological Answer:

Core Modifications : Synthesize analogs replacing cyclopropyl with ethyl or phenyl .

Heterocycle Variations : Substitute furan with thiophene or pyridine .

Bioactivity Comparison : Test modified compounds in enzyme inhibition and cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.